3,3-Diethoxypropanimidamide acetate

Description

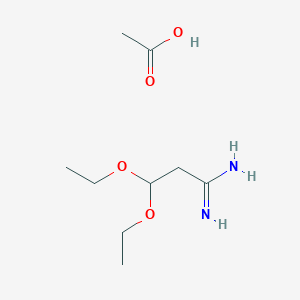

3,3-Diethoxypropanimidamide acetate is an organic compound with the molecular formula C9H20N2O4 It is a derivative of propanimidamide, featuring two ethoxy groups and an acetate group

Properties

IUPAC Name |

acetic acid;3,3-diethoxypropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.C2H4O2/c1-3-10-7(11-4-2)5-6(8)9;1-2(3)4/h7H,3-5H2,1-2H3,(H3,8,9);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYXYDNDHQVOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=N)N)OCC.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxypropanimidamide acetate typically involves the reaction of 3,3-diethoxypropanenitrile with ammonia or an amine under acidic conditions to form the corresponding amidine. This intermediate is then reacted with acetic acid to yield the acetate salt. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxypropanimidamide acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Diethoxypropanimidamide acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethoxypropanimidamide acetate involves its interaction with specific molecular targets. The ethoxy groups and the amidine moiety play crucial roles in its binding affinity and reactivity. The acetate group can influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

3,3-Diethoxypropanenitrile: A precursor in the synthesis of 3,3-Diethoxypropanimidamide acetate.

3,3-Diethoxypropanoic acid: Another derivative with different functional groups.

3,3-Diethoxypropanamine: A related compound with an amine group instead of an amidine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Biological Activity

3,3-Diethoxypropanimidamide acetate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features which contribute to its biological properties. The compound can be represented by the following chemical formula:

This structure includes two ethoxy groups and an amide functional group, which are critical for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may function as an enzyme inhibitor or modulator of signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism.

- Receptor Interaction : It may bind to receptors, altering their activity and influencing downstream signaling cascades.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

- Study Findings : In vitro assays have demonstrated that the compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against various pathogens.

- Case Study : A study evaluated the antimicrobial efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability, suggesting potential applications in infection control.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties.

- Mechanistic Insights : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. This effect was observed in various cancer cell lines, warranting further investigation into its therapeutic potential.

Data Summary

Case Studies

-

Antioxidant Efficacy Study :

- Conducted on cell cultures exposed to oxidative stress.

- Results indicated a decrease in markers of oxidative damage when treated with this compound.

- Suggested potential for use in skin aging and other oxidative stress-related conditions.

-

Antimicrobial Evaluation :

- Tested against clinical isolates of bacteria.

- Showed promising results with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.